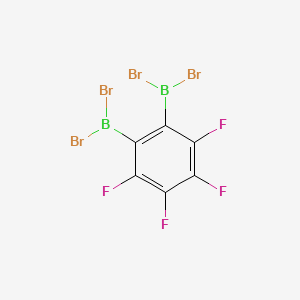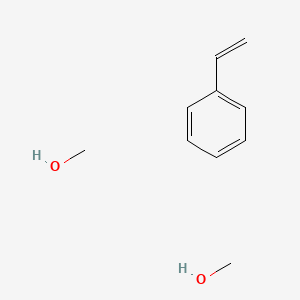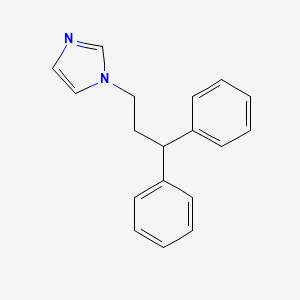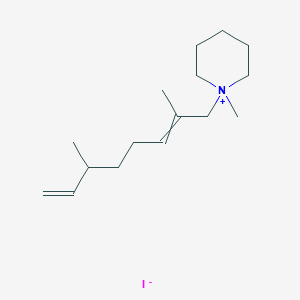
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,6-dimethylocta-2,7-dien-1-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Formation of Intermediate: The piperidine reacts with 2,6-dimethylocta-2,7-dien-1-yl bromide to form an intermediate compound.
Quaternization: The intermediate compound is then treated with methyl iodide to introduce the iodide ion, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
化学反応の分析
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions. These reactions are often carried out in the presence of a suitable solvent and catalyst.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of addition products.
科学的研究の応用
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It is also studied for its potential use as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent or as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is studied for its potential use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound may interact with signaling pathways involved in cell growth and differentiation, leading to potential therapeutic effects.
類似化合物との比較
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide can be compared with other similar compounds, such as:
4-(2,6-Dimethylocta-2,7-dien-1-yl)-4-methylmorpholin-4-ium iodide: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
Notopterol: This compound has a similar dimethylocta-dienyl group but is structurally different due to the presence of a furan ring.
(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol: This compound has a different core structure but shares some functional groups with this compound.
特性
CAS番号 |
376365-34-3 |
|---|---|
分子式 |
C16H30IN |
分子量 |
363.32 g/mol |
IUPAC名 |
1-(2,6-dimethylocta-2,7-dienyl)-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C16H30N.HI/c1-5-15(2)10-9-11-16(3)14-17(4)12-7-6-8-13-17;/h5,11,15H,1,6-10,12-14H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
MOJBZJIRWMDWMB-UHFFFAOYSA-M |
正規SMILES |
CC(CCC=C(C)C[N+]1(CCCCC1)C)C=C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
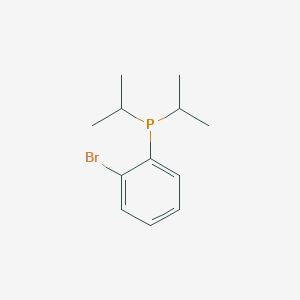
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
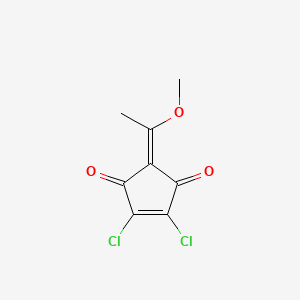
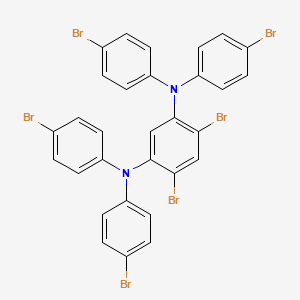
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
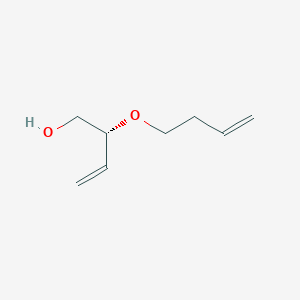
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
